molecular formula C18H19N3OS B2776472 2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863588-98-1

2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

Cat. No.: B2776472
CAS No.: 863588-98-1
M. Wt: 325.43
InChI Key: PPISOZPJGKJAKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the attachment of the butanamide group. One common method starts with the reaction of thiazole derivatives with pyridine derivatives under specific conditions to form the fused thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput screening techniques and automated synthesis equipment to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interact with DNA to prevent cell proliferation . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Properties

IUPAC Name

2-ethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-3-12(4-2)16(22)20-14-9-7-13(8-10-14)17-21-15-6-5-11-19-18(15)23-17/h5-12H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPISOZPJGKJAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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